Cas no 2229341-74-4 (3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine)

3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine 化学的及び物理的性質
名前と識別子
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- 3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine
- [3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine
- EN300-1942741
- 2229341-74-4
-
- インチ: 1S/C13H14F2N2/c14-13(15)6-12(7-13,8-16)10-1-2-11-9(5-10)3-4-17-11/h1-5,17H,6-8,16H2
- InChIKey: CKUQVVYCYFSIRK-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(C2C=CC3=C(C=CN3)C=2)(CN)C1)F
計算された属性
- せいみつぶんしりょう: 236.11250478g/mol
- どういたいしつりょう: 236.11250478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 41.8Ų
3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942741-0.1g |
[3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine |
2229341-74-4 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1942741-0.25g |
[3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine |
2229341-74-4 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1942741-0.5g |
[3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine |
2229341-74-4 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1942741-5.0g |
[3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine |
2229341-74-4 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-1942741-2.5g |
[3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine |
2229341-74-4 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1942741-0.05g |
[3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine |
2229341-74-4 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1942741-10.0g |
[3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine |
2229341-74-4 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-1942741-1.0g |
[3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine |
2229341-74-4 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-1942741-1g |
[3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine |
2229341-74-4 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1942741-5g |
[3,3-difluoro-1-(1H-indol-5-yl)cyclobutyl]methanamine |
2229341-74-4 | 5g |
$3687.0 | 2023-09-17 |
3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamineに関する追加情報
Comprehensive Overview of 3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine (CAS No. 2229341-74-4)
3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine (CAS No. 2229341-74-4) is a fluorinated cyclobutylamine derivative with a unique structural framework, combining an indole moiety and a difluorocyclobutane core. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for drug discovery. Its molecular architecture, featuring both lipophilic (difluoro) and electron-rich (indole) components, makes it an attractive candidate for modulating biological targets, particularly in central nervous system (CNS) disorders and inflammation-related pathways.
Recent studies highlight the growing demand for fluorinated heterocycles like 3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine, driven by their enhanced metabolic stability and bioavailability. Researchers are actively exploring its applications in kinase inhibition and GPCR targeting, aligning with trends in precision medicine. The compound’s CAS No. 2229341-74-4 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and fragment-based drug design.
The synthesis of 3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine typically involves multi-step organic transformations, including cyclobutane ring formation followed by indole coupling. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize yield and purity. Analytical characterization via NMR, LC-MS, and X-ray crystallography confirms its structural integrity, addressing common queries about its stereochemical configuration and solubility profiles.
In the context of green chemistry, efforts to develop sustainable routes for this compound are gaining traction. Researchers are investigating catalytic fluorination methods to reduce waste, a topic frequently discussed in ACS Green Chemistry forums. Additionally, its potential role in bioisosteric replacement strategies—replacing non-fluorinated analogs—has been highlighted in recent MedChem publications.
From a commercial perspective, 3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine is listed by specialized suppliers catering to contract research organizations (CROs) and academic labs. Its pricing and availability are often queried alongside custom synthesis services, underscoring its niche-market demand. Regulatory compliance (e.g., REACH) and patent landscapes are also frequently searched topics, as companies assess its IP potential.
Future directions for this compound include exploration in PROTACs (proteolysis-targeting chimeras) and covalent inhibitors, areas dominating recent drug discovery conferences. Its indole-difluorocyclobutane hybrid structure may offer novel binding modes, addressing challenges in undruggable targets. Collaborative studies between computational chemists and experimentalists are expected to further elucidate its structure-activity relationships (SAR).
In summary, 3,3-difluoro-1-(1H-indol-5-yl)cyclobutylmethanamine (CAS No. 2229341-74-4) represents a compelling case study in modern medicinal chemistry, bridging fluorine chemistry, heterocyclic design, and translational research. Its interdisciplinary applications ensure continued relevance in both literature and industrial pipelines.
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